MC-VC-Pab-mmaf

ADC pharmacokinetics intratumoral drug concentration tumor retention

MC-VC-Pab-mmaf (synonym: MC-Val-Cit-PAB-MMAF, Vc-MMAF) is a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate drug-linker conjugate for antibody-drug conjugates (ADCs), bearing the microtubule inhibitor monomethyl auristatin F (MMAF). The valine-citrulline (VC) linker is cleavable by lysosomal cathepsin B, enabling intracellular payload release.

Molecular Formula C68H103N11O16
Molecular Weight 1330.633
CAS No. 863971-17-9
Cat. No. B2893080
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMC-VC-Pab-mmaf
CAS863971-17-9
Molecular FormulaC68H103N11O16
Molecular Weight1330.633
Structural Identifiers
SMILESCCC(C)C(C(CC(=O)N1CCCC1C(C(C)C(=O)NC(CC2=CC=CC=C2)C(=O)O)OC)OC)N(C)C(=O)C(C(C)C)NC(=O)C(C(C)C)N(C)C(=O)OCC3=CC=C(C=C3)NC(=O)C(CCCNC(=O)N)NC(=O)C(C(C)C)NC(=O)CCCCCN4C(=O)C=CC4=O
InChIInChI=1S/C68H103N11O16/c1-14-43(8)59(51(93-12)38-55(83)78-36-22-26-50(78)60(94-13)44(9)61(84)73-49(66(89)90)37-45-23-17-15-18-24-45)76(10)65(88)57(41(4)5)75-64(87)58(42(6)7)77(11)68(92)95-39-46-28-30-47(31-29-46)71-62(85)48(25-21-34-70-67(69)91)72-63(86)56(40(2)3)74-52(80)27-19-16-20-35-79-53(81)32-33-54(79)82/h15,17-18,23-24,28-33,40-44,48-51,56-60H,14,16,19-22,25-27,34-39H2,1-13H3,(H,71,85)(H,72,86)(H,73,84)(H,74,80)(H,75,87)(H,89,90)(H3,69,70,91)
InChIKeyBDITVJHHJUTHBB-DNIGJBFUSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

MC-VC-Pab-mmaf (CAS 863971-17-9): Procurement-Relevant Structural and Pharmacological Baseline


MC-VC-Pab-mmaf (synonym: MC-Val-Cit-PAB-MMAF, Vc-MMAF) is a maleimidocaproyl-valine-citrulline-p-aminobenzylcarbamate drug-linker conjugate for antibody-drug conjugates (ADCs), bearing the microtubule inhibitor monomethyl auristatin F (MMAF) [1]. The valine-citrulline (VC) linker is cleavable by lysosomal cathepsin B, enabling intracellular payload release [2]. MMAF carries a charged C-terminal phenylalanine residue that reduces membrane permeability relative to its uncharged analog MMAE, fundamentally altering its biodistribution and bystander-killing profile [3]. This compound serves as the core warhead-linker module in several clinically and preclinically evaluated ADCs, including Belantamab mafodotin and investigational mesothelin- and CD46-targeted conjugates [4].

MC-VC-Pab-mmaf: Why In-Class Substitution by Alternative Auristatin or Non-Cleavable MMAF Conjugates Is Not Acceptable


ADCs built on the same antibody backbone but with different drug-linker modules exhibit divergent efficacy, toxicity, and pharmacokinetic profiles. MC-VC-Pab-mmaf is frequently compared to its closest analogs—MC-VC-PAB-MMAE (charged vs. neutral payload), MC-MMAF (non-cleavable maleimidocaproyl linker), and SPDB-MMAF (disulfide-based cleavable linker)—yet these comparators differ in the mechanism and site of payload release, the extent of bystander killing, and the therapeutic index [1]. Simply interchanging these modules without quantitative evidence of equivalence risks compromising tumor retention, off-target toxicity, or susceptibility to multidrug resistance transporters [2]. The evidence below establishes where MC-VC-Pab-mmaf demonstrates measurable, selection-relevant differentiation.

MC-VC-Pab-mmaf: Comparator-Anchored Quantitative Evidence for Procurement and Screening Decisions


Intratumoral Drug Accumulation and Retention: MC-VC-PAB-MMAF Versus MC-VC-PAB-MMAE

In a head-to-head comparison using antigen-positive subcutaneous xenograft models, MC-VC-PAB-MMAF ADCs produced higher intratumoral concentrations of free payload than MC-VC-PAB-MMAE ADCs ([1]). The difference is attributed to the charged C-terminal phenylalanine of MMAF, which slows passive diffusion out of tumor cells, thereby prolonging intracellular residence time. This translates into a distinct pharmacokinetic advantage for tumors where prolonged exposure is required for complete regression.

ADC pharmacokinetics intratumoral drug concentration tumor retention

Bystander Killing Activity: MC-VC-PAB-MMAF Versus MC-VC-PAB-MMAE in Admixture Tumor Models

In an admixed tumor model containing CD30+ and CD30- cancer cells, ADCs delivering the membrane-permeable payload MMAE (via VC-PAB linker) demonstrated potent bystander killing of neighboring antigen-negative cells. In contrast, MC-VC-PAB-MMAF ADCs failed to mediate bystander killing in vivo ([1]). This indicates that the charged MMAF payload, once released, does not diffuse across membranes to eliminate adjacent antigen-negative tumor cells.

bystander effect antigen heterogeneity payload permeability

DAR-Dependent Pharmacokinetic Clearance: Trastuzumab-MC-VC-PAB-MMAF Exhibits Distinct Clearance Mechanisms Relative to MMAE ADCs

Pharmacokinetic analysis of Trastuzumab-MC-VC-PAB-MMAF demonstrated that increasing DAR leads to accelerated total antibody clearance; however, the clearance of the MMAF-conjugated species is dominated by parallel elimination processes—enzymatic linker cleavage releasing free MMAF and normal antibody clearance via FcRn-mediated recycling ([1]). In contrast, MMAE ADCs with higher DAR exhibit pronounced differential clearance of highly loaded species due to increased hydrophobicity-driven aggregation and rapid hepatic uptake ([2]). This mechanistic distinction means that for MC-VC-PAB-MMAF, exposure is primarily dictated by antibody dose rather than drug load, simplifying dose optimization.

Drug-to-Antibody Ratio ADC clearance pharmacokinetics

Therapeutic Index (MTD) Comparison: Cleavable VC-PAB-MMAF (L1) Versus Non-Cleavable MC-MMAF (L4) Conjugates

Direct comparison of cAC10 (anti-CD30) ADCs constructed with the cleavable VC-PAB-MMAF linker (L1) versus the non-cleavable maleimidocaproyl linker (L4) revealed that the non-cleavable conjugate (cAC10-L4-MMAF) was tolerated at >3 times the MTD of cAC10-L1-MMAF in mice ([1]). Specifically, cAC10-L1-MMAF4 had an MTD of 50 mg/kg in mice and 15 mg/kg in rats, whereas cAC10-L4-MMAF4 showed MTDs of >150 mg/kg in mice and 90 mg/kg in rats ([1][2]). Both conjugates exhibited comparable in vitro and in vivo potency, indicating that linker choice profoundly shifts the therapeutic window independent of payload mechanism.

Maximum Tolerated Dose therapeutic index linker technology

In Vitro Cytotoxicity Against Mesothelioma Lines: M25-MC-VC-PAB-MMAF Versus M25-MC-VC-PAB-MMAE

In a side-by-side cytotoxicity assay using the anti-ALPPL2 antibody M25 conjugated with either MC-VC-PAB-MMAF or MC-VC-PAB-MMAE, both ADCs showed potent, antigen-dependent killing of mesothelioma cell lines M28 and VAMT-1, with no killing of normal control cells ([1]). The EC50 values were: M25-MMAF, 0.48 nM (M28) and 36 nM (VAMT-1); M25-MMAE, 0.3 nM (M28) and 0.44 nM (VAMT-1). This demonstrates that while the MMAE conjugate is more uniformly potent across cell lines, the MMAF conjugate exhibits greater differential potency, which may be advantageous for minimizing toxicity on antigen-low normal tissues.

mesothelioma EC50 ADC cytotoxicity

Relative Hydrophobicity and Aggregation Propensity: Dual-Drug ADC Constructs Comparing MMAF and MMAE Contributions

When constructing dual-drug ADCs incorporating both MMAE and MMAF, the number of conjugated MMAE molecules contributed significantly more to overall ADC hydrophobicity than an equivalent number of MMAF molecules, as evidenced by size-exclusion chromatography (SEC) retention time shifts ([1]). This differential hydrophobicity directly impacts aggregation propensity during long-term storage and in vivo half-life. ADCs with higher MMAE loading showed increased aggregation after 28-day incubation in PBS (pH 7.4, 37°C), whereas MMAF-loaded conjugates retained a higher proportion of monomeric species.

ADC aggregation hydrophobicity formulation stability

MC-VC-Pab-mmaf: Evidence-Matched Application Scenarios for ADC Research and Development


ADC Programs Requiring Sustained Intratumoral Payload Retention and Minimal Systemic Leakage

Based on the intratumoral accumulation evidence where MC-VC-PAB-MMAF ADCs achieved up to ~20% injected dose in tumor and tumor-to-serum ratios up to 25,000:1 [1], this drug-linker is best suited for solid tumor targets where prolonged intracellular drug residence is required for efficacy. The impaired membrane permeability of MMAF limits escape from target cells, reducing systemic exposure and lowering the risk of off-target toxicity. This is particularly relevant for targets expressed on tumors with moderate or heterogeneous antigen density, where sustained local drug levels compensate for lower internalization rates.

Indications Where Minimizing Bystander Killing Is Therapeutically Desirable

In tumors where the target antigen is uniformly expressed on malignant cells but absent on adjacent normal stroma, the absence of bystander killing with MC-VC-PAB-MMAF (as demonstrated in CD30+/− admixed models [1]) becomes a safety advantage. Normal tissue in the tumor microenvironment is spared from unintended cytotoxic damage. This profile contrasts with MC-VC-PAB-MMAE, whose bystander activity may be counterproductive in antigen-homogeneous tumors by increasing local toxicity without additional efficacy.

High-DAR Conjugation Strategies Where Aggregation Must Be Minimized

The lower per-molecule contribution of MMAF to ADC hydrophobicity, demonstrated in dual-drug SEC studies [1], makes MC-VC-PAB-MMAF the preferred drug-linker when conjugation strategies aim for DAR 4–8. Reduced aggregation propensity translates into better formulation stability, higher monomer content after prolonged storage, and potentially slower in vivo clearance. This directly addresses a key limitation of MMAE-based ADCs, where high DAR often results in unacceptable aggregation and accelerated clearance.

Comparative ADC Screening Panels Evaluating Cleavable vs. Non-Cleavable Linker Performance

The MTD differential data between cAC10-L1-MMAF and cAC10-L4-MMAF [1] provides a quantitative benchmark for teams systematically evaluating linker technologies. MC-VC-PAB-MMAF serves as the cleavable (L1) reference standard for auristatin-based ADCs, enabling direct comparison of traceless MMAF release versus stable thioether conjugation. This facilitates structure-activity relationship studies that map linker chemistry to therapeutic index.

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